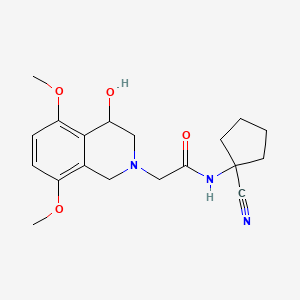

N-(1-cyanocyclopentyl)-2-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide

説明

N-(1-cyanocyclopentyl)-2-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide is a synthetic acetamide derivative featuring a cyclopentyl cyan group and a substituted dihydroisoquinoline moiety. The compound’s synthesis involves sequential reactions starting from N-(1-cyanocyclopentyl)acetamide (1), which is reduced to form an intermediate amine (2) and subsequently reacted with phenyl isothiocyanate to yield the target structure .

特性

IUPAC Name |

N-(1-cyanocyclopentyl)-2-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-25-15-5-6-16(26-2)18-13(15)9-22(10-14(18)23)11-17(24)21-19(12-20)7-3-4-8-19/h5-6,14,23H,3-4,7-11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTWHMUFQKKRSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CN(CC(C2=C(C=C1)OC)O)CC(=O)NC3(CCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound belongs to a broader class of acetamide derivatives with heterocyclic appendages. Key structural analogs include benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides) . A comparative analysis is provided below:

Functional Group and Pharmacophore Analysis

- Hydrogen-Bonding Capacity: The hydroxy group on the dihydroisoquinoline core distinguishes the target compound from benzothiazole analogs, enabling stronger hydrogen-bond interactions with biological targets (e.g., enzymes or receptors) .

- Electron-Donating vs.

- Conformational Flexibility: The dihydroisoquinoline’s partially saturated ring may confer greater flexibility compared to rigid benzothiazole systems, influencing target selectivity .

Physicochemical Properties (Inferred)

- Solubility : The hydroxy and methoxy groups may enhance aqueous solubility relative to halogenated benzothiazole derivatives, which are more lipophilic .

- Stability: The cyanocyclopentyl group could introduce steric protection against enzymatic degradation, whereas trifluoromethyl groups in analogs may improve metabolic stability .

Q & A

Q. Key Optimization Parameters :

| Parameter | Example Conditions | Yield | Reference |

|---|---|---|---|

| Coupling Agent | EDC·HCl, triethylamine (DCM, 273 K) | 85% | |

| Solvent System | Ethanol with sodium acetate (reflux) | 85% | |

| Cyanation Reagent | Cyanogen bromide (DMF, 298 K) | ~70%* |

*Inferred from analogous syntheses.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Chromatography :

- HPLC : Purity assessment using C18 columns (e.g., 95% purity threshold) .

- Mass Spectrometry : HRMS for exact mass verification (e.g., [M+H] ion) .

Advanced: How can conformational heterogeneity in crystallographic studies be resolved?

Methodological Answer:

- Refinement Software : Use SHELXL for handling multiple molecules in the asymmetric unit. Apply restraints to manage torsional flexibility in the cyclopentyl and isoquinoline groups .

- Data Collection : High-resolution (<1.0 Å) X-ray data to distinguish overlapping electron density regions.

- Case Example : In analogous acetamides, three conformers were resolved by refining occupancy factors and analyzing hydrogen-bonding patterns (e.g., R_2$$^2(10) dimers) .

Advanced: What intermolecular interactions stabilize the crystal lattice?

Methodological Answer:

Q. Table: Representative Hydrogen Bond Parameters

| Donor–Acceptor | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| N–H⋯O (amide) | 2.85 | 155 | |

| O–H⋯N (isoquinoline) | 2.92 | 160 |

Advanced: How to address contradictory structure-activity relationship (SAR) data in analogs?

Methodological Answer:

- Comparative Analysis :

- Experimental Validation :

- Replicate assays under standardized conditions (pH, temperature) to minimize variability .

Advanced: How does the compound’s stability vary under physiological conditions?

Methodological Answer:

- Degradation Studies :

- Light Sensitivity : UV-Vis spectroscopy to detect photooxidation of the cyanocyclopentyl group .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction :

- Metabolite Identification : In silico cytochrome P450 metabolism simulations (e.g., oxidation at the isoquinoline ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。